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molecular formula C7H13NO4 B8600505 2-Methyl-2-(3-nitropropyl)-1,3-dioxolane CAS No. 19639-74-8

2-Methyl-2-(3-nitropropyl)-1,3-dioxolane

Cat. No. B8600505
M. Wt: 175.18 g/mol
InChI Key: FTOVOZNFEBTZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563714B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus and under inert atmosphere (N2), crude 5-nitro-pentan-2-one (28.53 mmol) was dissolved in dry toluene (28 mL). Ethylene glycol (10.2 mL, 183.02 mmol) and p-TsOH (696 mg, 3.66 mmol) were added and the reaction mixture stirred at 120° C. for 5 h. The reaction mixture was then cooled down to rt and sat. aq. NaHCO3 was added. The layers were separated and the org. layer washed with brine (2×), dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude residue was purified by FC (hept-EA, 4:1) to give the title compound as a pale brown oil. TLC:rf (4:1 hept-EA)=0.21.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.53 mmol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Quantity
696 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[N+:3]([CH2:6][CH2:7][CH2:8][C:9](=[O:11])[CH3:10])([O-:5])=[O:4].[CH2:12](O)[CH2:13][OH:14].CC1C=CC(S(O)(=O)=O)=CC=1.C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1>[CH3:10][C:9]1([CH2:8][CH2:7][CH2:6][N+:3]([O-:5])=[O:4])[O:14][CH2:13][CH2:12][O:11]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
28.53 mmol
Type
reactant
Smiles
[N+](=O)([O-])CCCC(C)=O
Name
Quantity
28 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
696 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 120° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flame dried round-bottomed flask equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled down to rt
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
layer washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by FC (hept-EA, 4:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(OCCO1)CCC[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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